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Compound of Interest |

Compound Name: 3-Azido-2-chloropyridine
CAS No.: 102934-51-0
Cat. No.: B178082
. J

Executive Summary

3-Azido-2-chloropyridine (CAS: 17217-90-8) is a bifunctional pyridine scaffold. It features an
electrophilic chlorine at the C2 position and a nucleophilic/dipolar azide moiety at the C3
position. This dual reactivity makes it indispensable for fragment-based drug discovery (FBDD),
specifically for synthesizing [1,2,3]-triazole-fused pyridines via copper-catalyzed azide-alkyne
cycloaddition (CuUAAC).

However, the energetic nature of the azido group requires strict adherence to safety protocols
during synthesis and analysis.[1] This guide provides a self-validating analytical framework to
ensure compound identity and purity.

Safety Protocol: Handling Organic Azides

Critical Warning: Organic azides are potentially explosive.[1][2] The "Rule of Six" suggests that
organic azides are generally safe to handle if the number of carbon atoms (

) plus other atoms (
) is at least six times the number of azide nitrogens (
).

e Formula:
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(group). Total Nitrogens = 4.

e Risk Assessment: This compound is on the borderline of stability (

). It must be treated as potentially shock-sensitive.

Mandatory Handling Procedures

 Light Protection: Store in amber vials; azides can decompose to nitrenes under UV light.

» No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) to prevent formation of
highly explosive metal azides.[2] Use Teflon or ceramic tools.

o Temperature Control: Do not heat above 60°C during concentration.

Synthesis & Preparation Workflow

The standard preparation involves the diazotization of 3-amino-2-chloropyridine followed by
nucleophilic substitution with sodium azide.

Workflow Diagram
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Figure 1: Synthetic pathway for 3-Azido-2-chloropyridine via Sandmeyer reaction.

Spectroscopic Characterization

Identity confirmation requires a triangulation of data from Mass Spectrometry (MS), Infrared
Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).
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A. Mass Spectrometry (MS)

Method: GC-MS (El, 70 eV) or LC-MS (ESI+). The mass spectrum provides two critical data
points: the molecular weight and the halogen isotope pattern.

e Parent lon (

): The molecular weight is approx. 154.55 g/mol .

 |sotope Pattern: The presence of one Chlorine atom (

and

) creates a characteristic 3:1 ratio between the
and

peaks.

o Fragmentation: A diagnostic loss of

(28 amu) is observed, resulting in a nitrene radical cation.

Relative

lon Identity m/z Value Notes
Abundance
Molecular lon (
154 100% (Base) isotope
)
Isotope Peak (
156 ~33% isotope
)
Fragment ( Loss of
126 Variable
) (Nitrene formation)
Fragment ( . Loss of Cl from
91 Variable

nitrene

)
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B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid/oil. This is the primary diagnostic test for
the azide functional group.

o Diagnostic Peak: A strong, sharp band at 2100-2140 cm~1. This is the asymmetric stretching
vibration of the azide (

) group. No other common functional group appears in this region (except alkynes/nitriles,
which are weaker).

e Fingerprint:
o 3050 cm~—1: Aromatic C-H stretch.

o 1560, 1420 cm~1: Pyridine ring skeletal vibrations

o 740-780 cm™!: C-ClI stretch.

C. Nuclear Magnetic Resonance (NMR)
Method: 400 MHz or higher in

or

. The 2,3-disubstitution pattern leaves three protons on the pyridine ring (H4, H5, H6), forming
an AMX or ABC spin system.

1H NMR Data (Predicted/Reference in
)
e H6 (Proton

to Nitrogen): Most deshielded due to proximity to the ring nitrogen. Appears as a doublet of
doublets (dd).

e H4 (Proton
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to Nitrogen, ortho to Azide): Deshielded by the azide group. Appears as a doublet of doublets
(dd).

e H5 (Proton

to Nitrogen): Most shielded. Appears as a doublet of doublets (dd).

Couplin
Shift ( pling
Proton Multiplicity Constants ( Assighment
m
ppm) Hz)
H-6 8.05-8.15 dd , -proton (adj. to
N)
-proton (adj. to
H-4 7.40 - 7.50 dd
)
H-5 7.20-7.30 dd ,

-proton

Note: Shifts may vary by +0.1 ppm depending on concentration and solvent.

13C NMR Data (100 MHz,

)

The spectrum should show 5 distinct signals.

C-2 (C-Cl): ~140-145 ppm (Quaternary, deshielded by Cl and N).

C-6 (C-H): ~140-145 ppm (CH,

to N).

C-3 (C-N3): ~125-130 ppm (Quaternary, ipso to Azide).

C-4 (C-H): ~125-130 ppm.
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e C-5(C-H): ~120-124 ppm.

Summary of Specifications

For a Certificate of Analysis (CoA), the following criteria must be met:

Test Acceptance Criteria
Appearance White to pale yellow solid (mp 58—-62°C)
IR Spectrum Major band at 2100-2140 cm~* present.
Mass Spec Parent ion m/z 154/156 (3:1 ratio).
Integrals 1:1:1. No broad singlet (indicates
1H NMR
unreacted amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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